molecular formula C17H21BrN2O B14292688 3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- CAS No. 126947-72-6

3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-

Cat. No.: B14292688
CAS No.: 126947-72-6
M. Wt: 349.3 g/mol
InChI Key: RBIGPVVIBVAWJV-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3311(sup 3,7))dec-1-yl- is a complex organic compound with a unique structure that combines a pyridine ring with a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- typically involves multiple steps. The starting materials often include pyridine derivatives and tricyclic compounds. The bromination of the pyridine ring is a crucial step, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methylation of the nitrogen atom is usually carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tricyclic structure may enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxamide: A simpler analog without the tricyclic structure.

    5-Bromo-N-methylpyridine: Lacks the tricyclic framework.

    Tricyclo(3.3.1.1(sup 3,7))decane: A tricyclic compound without the pyridine ring.

Uniqueness

3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3311(sup 3,7))dec-1-yl- is unique due to its combination of a pyridine ring with a tricyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

126947-72-6

Molecular Formula

C17H21BrN2O

Molecular Weight

349.3 g/mol

IUPAC Name

N-(1-adamantyl)-5-bromo-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H21BrN2O/c1-20(16(21)14-5-15(18)10-19-9-14)17-6-11-2-12(7-17)4-13(3-11)8-17/h5,9-13H,2-4,6-8H2,1H3

InChI Key

RBIGPVVIBVAWJV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=CN=C1)Br)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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